

Validating Kinetic Models for Naphthalene Hydrogenation: A Comparative Guide

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Compound of Interest

Compound Name:	1,2,3,4,4a,5,6,7-Octahydronaphthalene
Cat. No.:	B072463

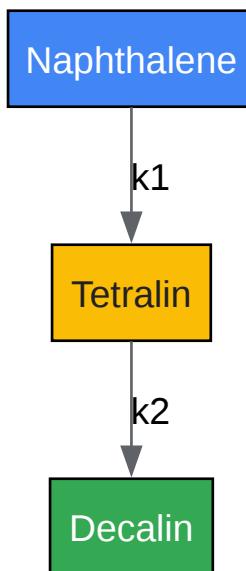
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For researchers, scientists, and drug development professionals, the rigorous validation of kinetic models is paramount for accurate prediction of reaction outcomes and process optimization. This guide provides a comparative analysis of kinetic models for naphthalene hydrogenation, supported by experimental data, to aid in the selection and application of appropriate models.

The hydrogenation of naphthalene is a crucial reaction in the upgrading of heavy oils and the production of high-density fuels. Accurate kinetic models are essential for reactor design, optimization, and control. This document outlines the validation of a pseudo-first-order kinetic model for naphthalene hydrogenation over various catalysts, presenting a comparative analysis of their performance.

Reaction Pathway and Kinetic Model

The hydrogenation of naphthalene typically proceeds through a two-step reaction pathway. First, naphthalene is hydrogenated to tetralin, which is then further hydrogenated to decalin.^[1] ^[2] This process can be described by a pseudo-first-order kinetic model, characterized by two rate constants: k_1 for the conversion of naphthalene to tetralin, and k_2 for the conversion of tetralin to decalin.^[1]^[2]

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Naphthalene Hydrogenation Pathway

Comparative Analysis of Catalytic Performance

The performance of different catalysts in the hydrogenation of naphthalene was evaluated based on the calculated reaction rate constants. The catalysts studied include Palladium on Alumina ($\text{Pd}/\text{Al}_2\text{O}_3$) with varying weight percentages of Pd, Nickel-Molybdenum on Alumina ($\text{NiMo}/\text{Al}_2\text{O}_3$), and a novel Molybdenum-doped Mixed Metal Oxide derived from a Nickel-Aluminium Layered Double Hydroxide (Mo-MMO).^[1]

Catalyst	k_1 (Naphthalene \rightarrow Tetralin) $[\text{min}^{-1}]$	k_2 (Tetralin \rightarrow Decalin) $[\text{min}^{-1}]$
$\text{Pd}_5\%/\text{Al}_2\text{O}_3$	0.069	0.224
$\text{Pd}_2\%/\text{Al}_2\text{O}_3$	0.038	0.025
$\text{Pd}_1\%/\text{Al}_2\text{O}_3$	0.005	0.002
$\text{NiMo}/\text{Al}_2\text{O}_3$	0.002	0.001
Mo-MMO	0.018	0.008

Key Observations:

- **Pd₅/Al₂O₃:** This catalyst exhibited the highest activity, notably favoring the hydrogenation of tetralin to decalin over the initial hydrogenation of naphthalene ($k_2 > k_1$).[\[1\]](#)[\[2\]](#)
- **Pd Loading Effect:** A clear trend was observed with the Pd/Al₂O₃ catalysts, where higher Pd loading resulted in significantly higher reaction rates for both steps.[\[1\]](#)
- **Mo-MMO Catalyst:** The novel Mo-MMO catalyst demonstrated comparable reaction rates to the Pd₂/Al₂O₃ catalyst.[\[1\]](#)[\[2\]](#)
- **NiMo/Al₂O₃:** This catalyst showed the lowest activity among the tested catalysts for naphthalene hydrogenation under the experimental conditions.[\[1\]](#)

Experimental Protocol

The validation of the kinetic model was performed using data from batch reactor experiments.
[\[1\]](#)[\[2\]](#)

1. **Experimental Setup:** The hydrogenation reactions were conducted in a 100 mL stainless steel Anton Parr batch reactor.[\[1\]](#)[\[2\]](#)

2. **Reaction Conditions:**

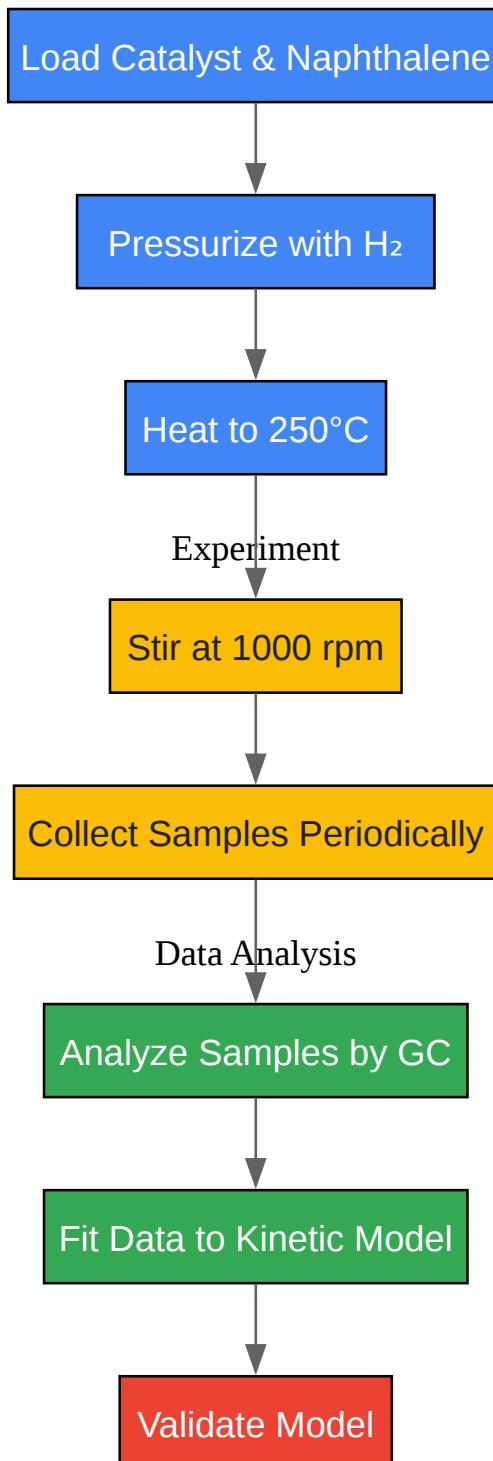
- **Temperature:** 250 °C[\[1\]](#)[\[3\]](#)
- **Hydrogen Pressure:** 40 bar[\[1\]](#)[\[3\]](#)
- **Stirring Speed:** 1000 rpm[\[1\]](#)[\[2\]](#)
- **Catalyst to Reactant Ratio:** 0.12 g to 0.18 g (for most catalysts), and 0.24 g to 0.18 g (for Ni and Mo catalysts).[\[1\]](#)[\[2\]](#)

3. **Procedure:** The reactor was loaded with the specified amounts of catalyst and naphthalene. It was then pressurized with hydrogen and heated to the reaction temperature. The reaction was allowed to proceed for a set duration, with liquid samples collected at regular intervals.[\[3\]](#)

4. **Analysis:** The collected liquid samples were analyzed using gas chromatography (GC) to determine the concentrations of naphthalene, tetralin, and decalin over time.[\[3\]](#)

5. Kinetic Model Fitting: The experimentally obtained concentration-time data was fitted to the pseudo-first-order kinetic model. The rate constants, k_1 and k_2 , were determined by minimizing the sum of squares of residuals between the experimental and model-calculated concentrations using a nonlinear generalized reduced gradient (GRG) solver.[1][2]

Reaction Setup

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Experimental Workflow for Kinetic Model Validation

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References

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